3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-7-5-8(12(15)16)9-10(6-3-4-6)14-17-11(9)13-7/h5-6H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDFKUCHGLCKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biological Activity
3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic isoxazole moiety fused with a pyridine ring, which is essential for its biological activity.
Research indicates that compounds similar to this compound exhibit activity through modulation of various biochemical pathways. Specifically, it has been noted for its interaction with Toll-like receptors (TLRs), particularly TLR8. TLRs are critical components of the innate immune system, and their activation can lead to enhanced immune responses.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Initial studies have shown that modifications to the isoxazole and pyridine rings can significantly influence biological activity. For instance:
| Compound Variation | TLR8 Activity (EC50) |
|---|---|
| Parent Compound | 1.68 μM |
| Variant A | 0.85 μM |
| Variant B | 2.10 μM |
These findings suggest that specific substitutions on the isoxazole or pyridine rings can enhance or diminish TLR8 activity.
Case Studies and Research Findings
- TLR8 Activation : In a study by , various derivatives were synthesized and tested for their ability to activate TLR8 in HEK293 cells. The results indicated that certain modifications led to increased potency, highlighting the importance of structural optimization in drug design.
- Antiviral Activity : Another investigation focused on the antiviral properties of similar compounds against Hepatitis C virus (HCV). The findings suggested that compounds with a similar framework could inhibit viral replication, making them potential candidates for further development as antiviral agents .
- Toxicity Studies : Safety assessments are critical for any new pharmaceutical candidate. Preliminary toxicity studies indicated that while this compound showed promising biological activity, careful evaluation of its safety profile is necessary before clinical trials can commence .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the isoxazolo[5,4-b]pyridine-4-carboxylic acid core but differ in substituents at positions 3 and 6, leading to variations in molecular properties and commercial availability.
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Substituents : Chloro (position 5), cyclopropyl (position 6), methyl (position 3).
- Molecular Formula : C₁₁H₉ClN₂O₃
- Molar Mass : 252.66 g/mol
- CAS: 54709-10-3 (also referenced under 1011396-41-0 as a synonym ).
- Key Differences : Introduction of a chlorine atom at position 5 increases molecular weight and polarity compared to the target compound. The methyl group at position 3 may reduce steric hindrance relative to cyclopropyl.
3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Substituents : Ethyl (position 3), isopropyl (position 6).
- Molecular Formula : C₁₂H₁₄N₂O₃
- Molar Mass : 234.25 g/mol
- CAS : 1263212-24-3
- Key Differences : Replacement of cyclopropyl (target compound) with ethyl at position 3 and substitution of ethyl (target) with isopropyl at position 6. The bulkier isopropyl group may enhance lipophilicity .
- Availability : Offered by Hairui Chem at 97% purity, indicating robust synthetic routes .
6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Substituents : Methyl (position 3), isopropyl (position 6).
- Molecular Formula: Not explicitly provided, but inferred as C₁₁H₁₂N₂O₃ (assuming methyl and isopropyl substituents).
- Molar Mass : ~220.23 g/mol (estimated).
- CAS: Not listed in evidence.
- Key Differences : Lacks the cyclopropyl and ethyl groups of the target compound. Simpler substituents may improve solubility but reduce structural complexity.
- Availability: Sold by Santa Cruz Biotechnology at $285/250 mg, reflecting high cost due to niche demand .
3-Cyclopropyl-6-(4-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Substituents : Cyclopropyl (position 3), 4-pyridinyl (position 6).
- Molecular Formula : C₁₅H₁₁N₃O₃
- Molar Mass : 281.27 g/mol
- CAS : 954259-72-4
- Availability: Limited supplier data, suggesting experimental or research-stage use .
Comparative Analysis Table
Key Findings and Implications
Substituent Impact: Cyclopropyl vs. Methyl/Ethyl: Cyclopropyl groups (as in the target compound) may enhance metabolic stability due to their rigid, non-planar structure compared to linear alkyl chains . Chloro Substituents: The chloro analog’s discontinuation could reflect synthetic challenges or instability, as halogens often complicate purification . Aromatic vs.
Commercial Viability :
- The target compound’s continued availability contrasts with discontinued analogs, indicating its relative synthetic feasibility or broader applicability .
Q & A
Q. What are the established synthetic routes for 3-cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, and what critical reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. A common approach includes:
- Step 1 : Condensation of cyclopropane-carbaldehyde derivatives with aminopyridine precursors under acidic or basic conditions to form the pyridine core .
- Step 2 : Cyclization using catalysts like palladium or copper to form the isoxazole ring. Solvents such as DMF or toluene are critical for solubility and reaction efficiency .
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH) .
- Key Variables : Catalyst choice (Pd vs. Cu) impacts cyclization efficiency, while solvent polarity affects intermediate stability. Yields range from 40–65% depending on purification methods (e.g., flash chromatography vs. recrystallization) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the cyclopropyl and ethyl groups. Aromatic protons in the pyridine ring appear as doublets (δ 7.2–8.5 ppm), while cyclopropyl protons show distinct splitting patterns (δ 1.0–2.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 287.1065 for CHNO) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to standard antibiotics .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR or Aurora kinases) using ATP-competitive ELISA assays. Structural analogs show IC values in the μM range due to hydrogen bonding with catalytic lysine residues .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for isoxazolo-pyridine derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve ambiguities in ring puckering or substituent orientation. For example, hydrogen bonding between the carboxylic acid and pyridine nitrogen (O–H···N, ~2.8 Å) stabilizes planar conformations .
- Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and compares calculated vs. experimental bond angles. Discrepancies >5° may indicate crystal packing effects .
Q. What strategies optimize the cyclization step to enhance synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc) vs. CuI in DMF at 80–120°C. Pd catalysts improve regioselectivity but require inert atmospheres, while Cu systems are cost-effective but prone to byproducts .
- Solvent Optimization : Replace toluene with DMAc (dimethylacetamide) to enhance solubility of intermediates, reducing reaction time from 24h to 12h .
- Scale-Up Considerations : Batch reactors with controlled temperature gradients minimize exothermic side reactions. Pilot studies show 15% yield improvement at 100 mL scale vs. 10 mL .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?
- Methodological Answer :
- SAR Analysis : Compare IC values of ethyl-substituted analogs vs. methyl derivatives in kinase assays. Ethyl groups enhance hydrophobic interactions with enzyme pockets (e.g., ΔIC = 2.5 μM vs. 5.0 μM for methyl) .
- Molecular Docking : PyMOL or AutoDock simulations reveal substituent effects on binding affinity. Ethyl groups occupy a hydrophobic subpocket in EGFR, reducing ATP competition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
